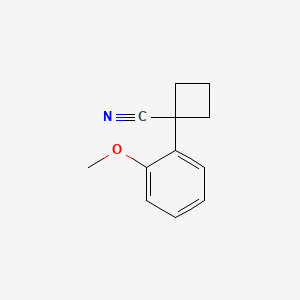

1-(2-Methoxyphenyl)cyclobutanecarbonitrile

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-14-11-6-3-2-5-10(11)12(9-13)7-4-8-12/h2-3,5-6H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAKDLJHLFTSEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CCC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653417 | |

| Record name | 1-(2-Methoxyphenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74205-10-0 | |

| Record name | 1-(2-Methoxyphenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery

The cyclobutane moiety, once a synthetic challenge, has emerged as a compelling structural element in medicinal chemistry.[1][2] Its inherent rigidity and unique three-dimensional geometry offer significant advantages in the design of novel therapeutics.[3][4] By constraining the conformation of a molecule, the cyclobutane scaffold can enhance binding affinity to biological targets, improve selectivity, and positively influence pharmacokinetic profiles.[1][3] 1-(2-Methoxyphenyl)cyclobutanecarbonitrile is a molecule of interest within this class, incorporating both the valuable cyclobutane core and a methoxyphenyl group, a common feature in many bioactive compounds. Understanding its fundamental physical properties is a critical first step in its evaluation for potential applications in drug development and materials science.

This guide provides a comprehensive overview of the known physicochemical properties of this compound. Recognizing the current limitations in publicly available experimental data for this specific compound, this document also serves as a practical, in-depth manual, detailing the standardized experimental protocols required for its full physical characterization.

Physicochemical Properties of this compound

A summary of the available identifying and computed properties for this compound is presented below. It is important to note the absence of experimentally determined physical properties such as melting point, boiling point, and density in the current literature. The subsequent sections of this guide are designed to empower researchers to ascertain these values empirically.

Table 1: Known and Computed Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | [5] |

| CAS Number | 74205-10-0 | [5] |

| Molecular Formula | C₁₂H₁₃NO | [5] |

| Molecular Weight | 187.24 g/mol | [6] |

| Canonical SMILES | COC1=CC=CC=C1C2(CCC2)C#N | [5] |

| InChI Key | NGAKDLJHLFTSEU-UHFFFAOYSA-N | [5] |

| XLogP3 (Computed) | 2.4 | [5] |

| Topological Polar Surface Area (Computed) | 33 Ų | [5] |

| Hydrogen Bond Donor Count (Computed) | 0 | [5] |

| Hydrogen Bond Acceptor Count (Computed) | 2 | [5] |

| Rotatable Bond Count (Computed) | 2 | [5] |

Experimental Protocols for the Determination of Physical Properties

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. These protocols are designed to be self-validating and are grounded in established principles of organic chemistry laboratory practice.[7][8]

Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity of a solid compound.[8] A sharp melting range typically indicates a high degree of purity, while a broad range suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the approximate melting point, followed by a slower rate of 1-2 °C per minute near the expected melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[7]

-

Validation: The determination should be repeated at least twice to ensure reproducibility.

Causality Behind Experimental Choices: The use of a finely powdered sample ensures uniform heat distribution. A slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, leading to an accurate determination.

Diagram 1: Workflow for Melting Point Determination

Caption: A stepwise workflow for determining the melting point of a solid organic compound.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[8] It is a characteristic property of a pure liquid at a given pressure.

Methodology (Simple Distillation):

-

Apparatus Setup: A simple distillation apparatus is assembled in a fume hood. This includes a round-bottom flask, a condenser, a thermometer placed correctly (the top of the bulb level with the side arm of the distillation head), and a receiving flask.[8]

-

Sample Introduction: The liquid sample of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated.

-

Observation and Recording: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will rise and then stabilize. This stable temperature is the boiling point of the liquid. The vapor then passes into the condenser, where it is cooled and collected in the receiving flask.[8]

-

Validation: The atmospheric pressure should be recorded, as the boiling point is pressure-dependent. The experiment can be repeated to confirm the result.

Causality Behind Experimental Choices: Boiling chips are essential to prevent bumping and ensure a controlled, even boil. The correct placement of the thermometer is critical to measure the temperature of the vapor that is in equilibrium with the boiling liquid, which defines the boiling point.

Diagram 2: Workflow for Boiling Point Determination via Simple Distillation

Caption: A workflow outlining the determination of a liquid's boiling point using simple distillation.

Determination of Density

Density is the mass of a substance per unit volume. It is a useful physical property for the identification and characterization of liquids.[7]

Methodology:

-

Mass Measurement: An empty, dry, and clean pycnometer (or a small volumetric flask) is accurately weighed on an analytical balance.

-

Volume Measurement: The pycnometer is filled with the liquid sample of this compound up to the calibration mark. Care should be taken to avoid air bubbles.

-

Mass Measurement with Sample: The filled pycnometer is weighed again.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Temperature Control: The temperature at which the measurement is made should be recorded, as density is temperature-dependent.

Causality Behind Experimental Choices: A pycnometer is used to accurately determine a specific volume of the liquid. Using an analytical balance ensures a precise measurement of the mass, which is crucial for an accurate density calculation.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.[9] The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Methodology (Qualitative):

-

Sample Preparation: A small, accurately measured amount of this compound (e.g., 10 mg) is placed in a series of test tubes.

-

Solvent Addition: A specific volume of a range of solvents (e.g., 1 mL) is added to each test tube. A representative panel of solvents should be used, including polar protic (e.g., water, ethanol), polar aprotic (e.g., acetone, dimethyl sulfoxide), and nonpolar (e.g., hexane, toluene) solvents.

-

Observation: The mixture is agitated (e.g., by vortexing) and observed to see if the solute dissolves completely. The formation of a clear, homogeneous solution indicates solubility.[9]

-

Classification: The solubility can be classified as "soluble," "sparingly soluble," or "insoluble."

Causality Behind Experimental Choices: Using a range of solvents with varying polarities provides a comprehensive solubility profile of the compound. This information is critical for selecting appropriate solvents for reactions, purifications (e.g., recrystallization), and formulations.

Expected Spectral Characteristics

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group, the methoxy group protons (a singlet), and the protons of the cyclobutane ring. The chemical shifts and coupling patterns of the cyclobutane protons would provide information about their stereochemical environment.[11]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule, including the quaternary carbons of the cyclobutane ring and the aromatic ring, the nitrile carbon, the methoxy carbon, and the carbons of the cyclobutane and aromatic rings.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. A sharp, medium-intensity peak around 2240 cm⁻¹ is expected for the nitrile (C≡N) stretching vibration. Strong absorptions in the 1600-1450 cm⁻¹ region will correspond to the C=C stretching of the aromatic ring. A strong C-O stretching band for the methoxy group should appear in the 1250-1000 cm⁻¹ region.[12]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information, such as the loss of the methoxy group or cleavage of the cyclobutane ring.

Conclusion

This compound represents a molecule with potential in the realm of medicinal chemistry, owing to its cyclobutane scaffold. While a complete experimental dataset of its physical properties is not yet publicly available, this guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to fully characterize this compound. The systematic determination of its melting point, boiling point, density, and solubility, in conjunction with a thorough analysis of its spectral properties, will provide the essential data required for its further investigation and potential application in drug discovery and development.

References

-

Kuujia. (n.d.). Cas no 74205-10-0 (1-(2-methoxyphenyl)cyclobutane-1-carbonitrile). Retrieved January 15, 2026, from [Link]

-

Organic Compounds: Physical Properties Lab. (n.d.). Scribd. Retrieved January 15, 2026, from [Link]

-

Teachy. (n.d.). Activities of Deciphering the Physical Properties of Organic Compounds: An Experimental and Computational Approach. Retrieved January 15, 2026, from [Link]

-

Willems, S., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. PMC - PubMed Central. Retrieved January 15, 2026, from [Link]

-

Chemistry LibreTexts. (2025). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Retrieved January 15, 2026, from [Link] ASSESSMENT_OF_PHYSICAL_PROPERTIES_OF_ORGANIC_COMPOUNDS

-

Experiment 1 — Properties of Organic Compounds. (n.d.). Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). Spectral Information in PubChem. Retrieved January 15, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved January 15, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 74205-10-0(1-(2-methoxyphenyl)cyclobutane-1-carbonitrile) | Kuujia.com [kuujia.com]

- 6. Shop for this compound | Sigma-Aldrich [sigmaaldrich.cn]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. amherst.edu [amherst.edu]

- 10. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. researchgate.net [researchgate.net]

1-(2-Methoxyphenyl)cyclobutanecarbonitrile chemical structure

An In-Depth Technical Guide to 1-(2-Methoxyphenyl)cyclobutanecarbonitrile: Synthesis, Characterization, and Applications

Introduction and Overview

This compound is a substituted nitrile featuring a cyclobutane ring and a methoxy-substituted phenyl group. This molecule serves as a valuable intermediate in organic synthesis, offering multiple reactive sites for the construction of more complex molecular architectures. Its structural motifs—a quaternary nitrile, a strained cyclobutane ring, and an electronically modified aromatic ring—make it a subject of interest for medicinal chemists and drug development professionals. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the aromatic ring can undergo further electrophilic substitution.

This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, a robust synthetic protocol, methods for structural elucidation, and considerations for its safe handling and application.

Chemical Structure

The structure consists of a central cyclobutane ring. A nitrile (-C≡N) group and a 2-methoxyphenyl group are attached to the same carbon atom (C1) of the cyclobutane ring.

Caption: Chemical Structure of this compound.

Physicochemical and Computed Properties

A summary of key identifiers and computed properties for this compound is provided below. These values are essential for experimental design, purification, and analytical characterization.

| Property | Value | Source |

| CAS Number | 74205-10-0 | [1][2] |

| Molecular Formula | C₁₂H₁₃NO | [1] |

| Molecular Weight | 187.24 g/mol | [2] |

| Exact Mass | 187.0997 g/mol | [1] |

| XLogP3 | 2.4 | [1] |

| Topological Polar Surface Area | 33 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis and Mechanism

The most direct and logical synthesis of this compound involves the dialkylation of the corresponding parent nitrile, 2-methoxyphenylacetonitrile. The acidic benzylic proton of this starting material can be readily removed by a base, generating a carbanion that acts as a nucleophile. Subsequent reaction with a 1,3-dihaloalkane, such as 1,3-dibromopropane, leads to the formation of the four-membered cyclobutane ring.

Proposed Reaction Mechanism

The reaction proceeds via a two-step nucleophilic substitution mechanism under phase-transfer catalysis conditions.

-

Deprotonation: The acidic proton on the carbon adjacent to the phenyl ring and nitrile group of 2-methoxyphenylacetonitrile is abstracted by a strong base (e.g., hydroxide), forming a resonance-stabilized carbanion.

-

First Alkylation (Sₙ2): The carbanion attacks one of the electrophilic carbons of 1,3-dibromopropane, displacing a bromide ion.

-

Intramolecular Cyclization (Sₙ2): The newly formed intermediate still possesses an acidic proton. A second deprotonation event occurs, and the resulting carbanion undergoes an intramolecular Sₙ2 reaction, attacking the terminal carbon bearing the second bromine atom to form the cyclobutane ring.

Caption: Proposed reaction pathway for the synthesis.

Detailed Experimental Protocol: Synthesis

This protocol is based on established methods for the alkylation of active methylene compounds.[3][4] The use of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous base and the organic reactants.

Materials:

-

2-Methoxyphenylacetonitrile (1.0 eq)

-

1,3-Dibromopropane (1.2 eq)

-

Sodium Hydroxide (50% w/v aqueous solution)

-

Tetrabutylammonium bromide (TBAB, 0.05 eq)

-

Toluene

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel (for chromatography)

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxyphenylacetonitrile (1.0 eq) and toluene.

-

Addition of Reagents: Add the 50% sodium hydroxide solution, 1,3-dibromopropane (1.2 eq), and tetrabutylammonium bromide (0.05 eq). The TBAB serves as a phase-transfer catalyst, shuttling the hydroxide ions into the organic phase to enable deprotonation.

-

Reaction: Heat the biphasic mixture to 80°C and stir vigorously for 12-18 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine. This removes residual base and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. This step is critical to separate the desired product from unreacted starting materials and byproducts.

-

Validation: The structure and purity of the isolated product should be confirmed by NMR spectroscopy and mass spectrometry.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized this compound requires a combination of spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published, its expected spectral features can be reliably predicted based on its constituent functional groups and data from analogous structures.[5][6]

Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | ~7.3-7.5 ppm (m, 2H): Aromatic protons ortho and para to the cyclobutyl group. ~6.8-7.0 ppm (m, 2H): Aromatic protons meta to the cyclobutyl group. ~3.8 ppm (s, 3H): Methoxy (-OCH₃) protons. ~2.5-2.9 ppm (m, 4H): Cyclobutane methylene protons adjacent to the quaternary carbon. ~2.0-2.3 ppm (m, 2H): Remaining cyclobutane methylene protons. |

| ¹³C NMR | ~160 ppm: Aromatic carbon attached to the methoxy group. ~120-130 ppm: Other aromatic carbons. ~122 ppm: Nitrile carbon (-C≡N). ~55 ppm: Methoxy carbon (-OCH₃). ~45 ppm: Quaternary cyclobutane carbon. ~30-35 ppm: Cyclobutane methylene carbons. ~15-20 ppm: Remaining cyclobutane methylene carbon. |

| IR (Infrared) | ~3050-3100 cm⁻¹: Aromatic C-H stretch. ~2950-3000 cm⁻¹: Aliphatic C-H stretch. ~2240 cm⁻¹: Strong, sharp C≡N stretch. ~1600, 1490 cm⁻¹: Aromatic C=C stretches. ~1250 cm⁻¹: Asymmetric C-O-C stretch (aryl ether). ~1030 cm⁻¹: Symmetric C-O-C stretch. |

| MS (Mass Spec.) | m/z 187 [M]⁺: Molecular ion peak. Key Fragments: Loss of CH₃, C≡N, and fragments corresponding to the methoxyphenyl and cyclobutyl moieties. |

Protocol: Sample Characterization Workflow

This protocol outlines the standard steps for preparing and analyzing a synthesized sample to confirm its structure.

Caption: General workflow for spectroscopic characterization.

Applications in Research and Development

This compound is not typically an end-product but rather a versatile synthetic intermediate. Its value lies in the chemical handles it provides for further elaboration:

-

Nitrile Group Transformations: The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. These transformations open up pathways to a wide range of other functional groups and are fundamental in the synthesis of pharmaceutical agents.

-

Aromatic Ring Functionalization: The electron-donating methoxy group activates the phenyl ring towards electrophilic aromatic substitution, primarily at the para position, allowing for the introduction of additional substituents.

-

Cyclobutane Ring as a Scaffold: The cyclobutane moiety provides a rigid, three-dimensional scaffold. In drug design, such strained rings are often used as bioisosteres for larger or more flexible groups, potentially improving binding affinity to biological targets or altering pharmacokinetic properties. For instance, 2-methoxyphenylacetonitrile, a precursor, has been used in the synthesis of various heterocyclic compounds.[7]

Safety and Handling

| Hazard Category | Precautionary Measures |

| Toxicity | Toxic if swallowed. Do not eat, drink, or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER or doctor.[8][9][10] |

| Skin Contact | Causes skin irritation. Wear protective gloves and clothing. Wash skin thoroughly after handling. IF ON SKIN: Wash with plenty of soap and water.[8][9] |

| Eye Contact | Causes serious eye irritation. Wear eye and face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][11] |

| Inhalation | May cause respiratory irritation. Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray.[8][9] |

| Storage | Store locked up in a well-ventilated place. Keep container tightly closed.[8][10] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8] |

Disclaimer: This guide is intended for informational purposes for qualified research professionals. All laboratory work should be conducted with appropriate engineering controls, personal protective equipment, and after a thorough risk assessment.

References

-

Supporting Information for publications. (n.d.). Various sources. Retrieved January 16, 2026, from [Link]

-

Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)-. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

-

Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)-. (n.d.). NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

-

p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]

-

1-Cyclobutene-1-carbonitrile. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. (2023). Molecules. Retrieved January 16, 2026, from [Link]

-

NMR, mass spectroscopy, IR - finding compound structure? (2019). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Spectral Information in PubChem. (2017). PubChem Blog. Retrieved January 16, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 16, 2026, from [Link]

-

One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives. (2021). Molecules. Retrieved January 16, 2026, from [Link]

-

NMR Spectroscopy of Cyclobutanes. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

- Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. (n.d.). Google Patents.

Sources

- 1. 74205-10-0(1-(2-methoxyphenyl)cyclobutane-1-carbonitrile) | Kuujia.com [kuujia.com]

- 2. Shop for this compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. cris.unibo.it [cris.unibo.it]

- 6. researchgate.net [researchgate.net]

- 7. 2-甲氧基苯乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

In-depth Technical Guide: 1-(2-Methoxyphenyl)cyclobutanecarbonitrile (CAS No. 74205-10-0)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile, a key chemical intermediate in pharmaceutical research and development. The document covers its chemical identity, physicochemical properties, synthesis methodologies, analytical characterization, and applications in drug discovery. Furthermore, it outlines essential safety and handling protocols. This guide is designed to be an authoritative resource, consolidating critical information to support the scientific community in leveraging this compound for the advancement of novel therapeutics.

Chemical Identity and Physicochemical Properties

This compound (CAS No. 74205-10-0) is a nitrile compound featuring a cyclobutane ring attached to a phenyl group substituted with a methoxy group at the ortho position. This unique structure makes it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H13NO |

| Molecular Weight | 187.24 g/mol [1] |

| IUPAC Name | 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile[1] |

| SMILES | COC1=CC=CC=C1C2(CCC2)C#N[1] |

| Appearance | Crystalline solid (typical) |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, acetone); Insoluble in water.[2] |

| XLogP3 | 2.4[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 2[1] |

| Rotatable Bond Count | 2[1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a critical step for its subsequent use in more complex molecular architectures. A prevalent synthetic route involves the alkylation of a substituted acetonitrile.

Synthetic Pathway: Nucleophilic Substitution and Cyclization

A common and effective method for the synthesis of this compound involves the reaction of (2-methoxyphenyl)acetonitrile with 1,3-dibromopropane.[3] The reaction proceeds in the presence of a strong base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).

The mechanism is initiated by the deprotonation of the α-carbon of (2-methoxyphenyl)acetonitrile by the strong base, which generates a resonance-stabilized carbanion. This nucleophilic carbanion then attacks one of the electrophilic carbon atoms of 1,3-dibromopropane in an SN2 reaction, leading to an intermediate. A second equivalent of the base facilitates an intramolecular cyclization, where the carbanion attacks the other end of the propyl chain, displacing the second bromide and forming the cyclobutane ring.

Figure 1: A simplified workflow of the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

(2-Methoxyphenyl)acetonitrile[3]

-

1,3-Dibromopropane

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous DMF in a flame-dried round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of (2-methoxyphenyl)acetonitrile in anhydrous DMF to the stirred suspension.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes.

-

Add 1,3-dibromopropane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic techniques is employed.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons (multiplet, ~6.8-7.4 ppm), methoxy protons (singlet, ~3.8 ppm), and cyclobutane protons (multiplets, ~2.2-2.8 ppm). |

| ¹³C NMR | Resonances for the nitrile carbon (~120 ppm), aromatic carbons, the quaternary carbon of the cyclobutane ring, the methoxy carbon (~55 ppm), and the methylene carbons of the cyclobutane ring. |

| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2230 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the exact mass of 187.100 g/mol .[1] |

Applications in Drug Discovery and Development

The cyclobutane motif is increasingly utilized in medicinal chemistry to enhance the pharmacological properties of drug candidates.[4] It can act as a rigid scaffold, a bioisostere for other groups, and can improve metabolic stability.

This compound serves as a versatile intermediate for the synthesis of a variety of biologically active molecules. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, which are common pharmacophores.

Sources

- 1. 74205-10-0(1-(2-methoxyphenyl)cyclobutane-1-carbonitrile) | Kuujia.com [kuujia.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(2-Methoxyphenyl)cyclobutanecarbonitrile (CAS No. 74205-10-0), a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of its structural features through Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Each section includes field-proven experimental protocols, detailed data interpretation, and visual aids to elucidate the structure-property relationships of this molecule. The methodologies and interpretations presented herein are grounded in authoritative spectroscopic principles to ensure scientific integrity and reproducibility.

Introduction and Molecular Structure

This compound is a polysubstituted aromatic compound featuring a central cyclobutane ring, a nitrile functional group, and a methoxy-substituted phenyl ring. The precise characterization of its three-dimensional structure is critical for understanding its reactivity, potential biological activity, and application in further chemical synthesis. Spectroscopic techniques provide a non-destructive and highly detailed method for elucidating the exact connectivity and chemical environment of each atom within the molecule.

This guide will systematically break down the data from four primary spectroscopic methods. By correlating the data from ¹H NMR, ¹³C NMR, IR, and MS, a complete and validated structural assignment can be achieved.

To facilitate discussion, the following standardized numbering scheme for the atoms in this compound will be used throughout this guide.

Caption: Numbering scheme for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. The chemical shift, multiplicity, and integration of each signal provide detailed information about the connectivity and stereochemistry of the molecule.

Experimental Protocol: ¹H NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-resolution ¹H NMR data for a small organic molecule like this compound.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.

Materials:

-

This compound (5-20 mg)

-

Deuterated chloroform (CDCl₃)

-

Pasteur pipette with cotton or glass wool plug

-

Vortex mixer or sonicator

Procedure:

-

Sample Preparation: Accurately weigh 5-20 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[1][3] Ensure complete dissolution by vortexing or gentle sonication. The choice of CDCl₃ is based on its excellent solubilizing power for nonpolar organic compounds and its single, well-characterized residual solvent peak.[1]

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a Pasteur pipette containing a small cotton plug directly into the NMR tube.[2][4] This step is crucial for achieving good magnetic field homogeneity (shimming).

-

Sample Positioning: Ensure the sample height in the NMR tube is at least 4.5 cm to be correctly positioned within the spectrometer's detection coil.[2]

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Locking: The instrument locks onto the deuterium signal of the CDCl₃ solvent to stabilize the magnetic field against drift.[1]

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils, either automatically or manually, to minimize peak broadening and achieve sharp, symmetrical lineshapes.[1]

-

Tuning and Matching: The probe is tuned to the ¹H frequency (e.g., 400 MHz) to maximize signal transmission and reception.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds). Process the resulting Free Induction Decay (FID) with a Fourier transform to obtain the frequency-domain spectrum.

¹H NMR Data Summary

The following table summarizes the expected ¹H NMR spectral data for this compound, based on analysis of structurally similar compounds and spectral prediction.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.40 - 7.30 | m | 2H | Ar-H (H3', H5') |

| 7.00 - 6.90 | m | 2H | Ar-H (H4', H6') |

| 3.85 | s | 3H | O-CH ₃ |

| 2.90 - 2.70 | m | 2H | Cyclobutane-H |

| 2.60 - 2.40 | m | 2H | Cyclobutane-H |

| 2.20 - 2.00 | m | 2H | Cyclobutane-H |

Spectral Interpretation

-

Aromatic Region (δ 7.40 - 6.90 ppm): The signals in this region correspond to the four protons on the disubstituted benzene ring. The complex multiplicity ("m") arises from the coupling between these adjacent, chemically non-equivalent protons. The downfield shift is characteristic of protons attached to an electron-rich aromatic system.

-

Methoxy Group (δ 3.85 ppm): The sharp singlet integrating to three protons is unequivocally assigned to the methoxy (-OCH₃) group. Its singlet nature indicates no adjacent protons to couple with, and its chemical shift is typical for a methoxy group attached to an aromatic ring.

-

Cyclobutane Protons (δ 2.90 - 2.00 ppm): The six protons on the cyclobutane ring appear as a series of complex multiplets. This complexity is due to both geminal (protons on the same carbon) and vicinal (protons on adjacent carbons) coupling. The protons at the C2 and C4 positions are diastereotopic and will exhibit complex splitting patterns. The chemical shifts are in the expected range for aliphatic protons on a strained four-membered ring.[5]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.

Experimental Protocol: ¹³C NMR Data Acquisition

The protocol for ¹³C NMR is similar to that for ¹H NMR, with key differences in sample concentration and acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

Objective: To obtain a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.

Procedure:

-

Sample Preparation: A more concentrated sample is required. Dissolve 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃.[1][2]

-

Filtration and Transfer: Follow the same procedure as for ¹H NMR to ensure a clean, particulate-free sample.

-

Spectrometer Setup:

-

Lock and shim the spectrometer as described for ¹H NMR.

-

Tune and match the probe to the ¹³C frequency (e.g., 100 MHz for a 400 MHz spectrometer).

-

-

Data Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

-

Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Data Summary

The following table presents the expected ¹³C NMR chemical shifts.

| Chemical Shift (δ, ppm) | Assignment |

| 157.0 | C 2' (Ar-O) |

| 130.0 - 128.0 | Ar-C H |

| 125.0 | C 1' (Ar-C) |

| 121.5 | Ar-C H |

| 121.0 | -C ≡N |

| 111.0 | Ar-C H |

| 55.5 | O-C H₃ |

| 45.0 | C 1 |

| 33.0 | C 2 / C 4 |

| 17.0 | C 3 |

Spectral Interpretation

-

Aromatic Carbons (δ 157.0 - 111.0 ppm): The signal at ~157.0 ppm is assigned to the C2' carbon directly attached to the electron-donating methoxy group, which causes a significant downfield shift. The other aromatic carbons appear in the typical range of 110-130 ppm.

-

Nitrile Carbon (δ ~121.0 ppm): The carbon of the nitrile group (-C≡N) is expected in this region. This is a relatively deshielded environment due to the sp-hybridization and the electronegativity of the nitrogen atom.

-

Methoxy Carbon (δ ~55.5 ppm): The signal for the methoxy carbon is highly characteristic and appears around 55.5 ppm, consistent with an sp³-hybridized carbon attached to an oxygen atom. The chemical shift of aromatic methoxy groups is known to be sensitive to their conformation relative to the aromatic ring.[6]

-

Quaternary Carbon (C1, δ ~45.0 ppm): This is the sp³-hybridized carbon of the cyclobutane ring that is bonded to both the aromatic ring and the nitrile group. Its chemical shift reflects the substitution pattern.

-

Cyclobutane Methylene Carbons (δ 33.0, 17.0 ppm): The remaining three sp³ carbons of the cyclobutane ring appear in the aliphatic region. The C2/C4 carbons are equivalent and appear at a different chemical shift than the C3 carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds.[7] It is an excellent technique for identifying the presence of specific functional groups.

Experimental Protocol: FTIR Data Acquisition

Objective: To obtain an IR spectrum to identify the key functional groups in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Initiate the scan. The instrument directs an IR beam into the crystal, where it undergoes total internal reflection, creating an evanescent wave that penetrates a few microns into the sample, allowing for the absorption spectrum to be measured.[8] Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

FTIR Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3060 | C-H Stretch | Aromatic C-H |

| ~ 2950 | C-H Stretch (asymmetric/symmetric) | Aliphatic C-H (sp³) |

| ~ 2240 | C≡N Stretch | Nitrile |

| ~ 1600, 1490 | C=C Stretch | Aromatic Ring |

| ~ 1250 | C-O Stretch (asymmetric) | Aryl-Alkyl Ether (Ar-O-CH₃) |

| ~ 1025 | C-O Stretch (symmetric) | Aryl-Alkyl Ether (Ar-O-CH₃) |

Spectral Interpretation

The FTIR spectrum provides a molecular fingerprint of the compound.[9]

-

Nitrile Stretch (ν ~2240 cm⁻¹): The most diagnostic peak in the spectrum is the sharp, medium-intensity absorption around 2240 cm⁻¹. This is a highly characteristic frequency for the stretching vibration of a carbon-nitrogen triple bond (C≡N).

-

C-H Stretches (ν ~3060, 2950 cm⁻¹): Absorptions above 3000 cm⁻¹ are typical for C-H stretches from sp²-hybridized carbons (aromatic), while those just below 3000 cm⁻¹ are from sp³-hybridized carbons (aliphatic cyclobutane and methoxy).

-

Aromatic C=C Stretches (ν ~1600, 1490 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching within the phenyl ring.

-

Ether C-O Stretches (ν ~1250, 1025 cm⁻¹): The strong absorption around 1250 cm⁻¹ is due to the asymmetric C-O-C stretch of the aryl-alkyl ether linkage, a very characteristic band for methoxy-substituted aromatic compounds. The symmetric stretch appears near 1025 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, providing a unique fragmentation pattern that can be used for structural confirmation.[10][11][12]

Experimental Protocol: EI-MS Data Acquisition

Objective: To determine the molecular weight and characteristic fragmentation pattern of the compound.

Procedure:

-

Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized by heating under high vacuum.[10][12]

-

Ionization: The gaseous analyte molecules pass through a beam of high-energy electrons (typically 70 eV).[13][14] The electron impact ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The excess energy transferred during ionization causes the molecular ion to fragment into smaller, characteristic ions.[14]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their relative abundances are plotted against their m/z values to generate the mass spectrum.

MS Data Summary and Fragmentation Analysis

The molecular weight of this compound (C₁₂H₁₃NO) is 187.24 g/mol .

Expected Key Ions (m/z):

-

187 (M⁺•): The molecular ion peak, corresponding to the intact molecule.

-

158: Loss of an ethyl radical (-C₂H₅) from the cyclobutane ring.

-

135: A key fragment corresponding to the methoxy-tropylium ion or a related stable aromatic cation.

-

107: Loss of CO from the m/z 135 fragment.

-

91: Tropylium ion, a common fragment in aromatic compounds.

The fragmentation pathway provides a logical map of how the molecule breaks apart under high energy, confirming the connectivity of the different structural motifs.

Caption: Plausible EI-MS fragmentation pathway for the molecule.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry provides a robust and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework, identifying the distinct aromatic, aliphatic, methoxy, and nitrile environments. FTIR spectroscopy validates the presence of key functional groups, most notably the nitrile and aryl-ether moieties. Finally, Mass Spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern consistent with the proposed structure. This comprehensive spectroscopic dataset serves as an essential reference for quality control, reaction monitoring, and further investigation of this compound in scientific research and development.

References

- NMR Sample Preparation. (n.d.).

- How To Prepare And Run An NMR Sample. (2025). alwsci Blogs.

- FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare.

- How to make an NMR sample. (n.d.). University of Durham.

- NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.

- Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. (n.d.).

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.

- FTIR Analysis of Organic Compounds. (n.d.). Scribd.

- FTIR Analysis. (n.d.). RTI Laboratories.

- Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). PhotoMetrics, Inc..

- Fourier Transform Infrared Spectroscopy (FTIR) Services. (n.d.). EAG Laboratories.

- Mass Spectrometry Ionization Methods. (n.d.). Emory University.

- The Essential Guide to Electron Ionization in GC–MS. (2019).

- Electron Ionization. (2022). Chemistry LibreTexts.

- Electron ionization. (n.d.). Wikipedia.

- 1-(4-methoxyphenyl)cyclopentanecarbonitrile. (n.d.). NIST WebBook.

- 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0296379). (n.d.). NP-MRD.

- 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile (C11H11NO). (n.d.). PubChemLite.

- 1-(2-methoxy-phenyl)-cyclopropanecarbonitrile(74204-96-9) 1 h nmr. (n.d.). ChemicalBook.

- Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)-. (n.d.). NIST WebBook.

- Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. (2013). PubMed.

- 13C NMR Spectrum (PHY0051793). (n.d.). PhytoBank.

- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)-. (n.d.). NIST WebBook.

- 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- This compound. (n.d.). Sigma-Aldrich.

- (1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonitrile. (n.d.). SpectraBase.

- Infrared (IR) Spectroscopy. (n.d.). eCampusOntario Pressbooks.

- Supplementary Material. (n.d.). The Royal Society of Chemistry.

- buten- 2- one (Product A) and 1, 5- bis (4'- methoxyphenyl). (n.d.). ouargla.dz.

- Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. (n.d.). The Royal Society of Chemistry.

- Cyclobutanone. (n.d.). NIST WebBook.

- Butane, 2-methoxy-. (n.d.). NIST WebBook.

- 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. (2013). PubMed.

- GNPS. (n.d.).

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. How to make an NMR sample [chem.ch.huji.ac.il]

- 3. organomation.com [organomation.com]

- 4. sites.bu.edu [sites.bu.edu]

- 5. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. eag.com [eag.com]

- 9. photometrics.net [photometrics.net]

- 10. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-(2-Methoxyphenyl)cyclobutanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile, a molecule of significant interest in contemporary medicinal chemistry. We will delve into its fundamental physicochemical properties, explore established synthetic routes, and detail robust analytical methodologies for its characterization. Furthermore, this guide will illuminate the rationale behind its utilization in drug discovery, particularly focusing on the strategic incorporation of the cyclobutane moiety as a bioisosteric replacement and a tool for modulating pharmacokinetic and pharmacodynamic profiles. The content herein is curated to provide actionable insights and a solid theoretical foundation for researchers and drug development professionals working with or considering this unique chemical entity.

Introduction: The Emerging Role of Cyclobutane Scaffolds in Medicinal Chemistry

The landscape of drug discovery is in a perpetual state of evolution, with a constant demand for novel molecular scaffolds that can overcome the limitations of existing therapeutics. While aromatic and five- to six-membered aliphatic rings have been the bedrock of medicinal chemistry for decades, smaller, more constrained ring systems are gaining considerable traction. Among these, the cyclobutane moiety has emerged as a particularly valuable structural motif.[1]

The incorporation of a cyclobutane ring into a drug candidate can offer several distinct advantages:

-

Conformational Restriction: The inherent rigidity of the cyclobutane ring can lock a molecule into a specific, biologically active conformation, thereby enhancing its binding affinity and selectivity for a target protein.[1]

-

Metabolic Stability: The strained four-membered ring can be less susceptible to metabolic degradation compared to more flexible alkyl chains or larger rings, potentially leading to an improved pharmacokinetic profile.[1]

-

Vectorial Orientation of Substituents: The defined three-dimensional geometry of the cyclobutane ring allows for precise positioning of pharmacophoric groups, enabling a more rational approach to structure-activity relationship (SAR) studies.

-

Bioisosteric Replacement: Cyclobutane rings can serve as effective bioisosteres for other functional groups, such as gem-dimethyl groups or larger rings, offering a means to fine-tune physicochemical properties like solubility and lipophilicity.

This compound stands as a prime exemplar of a molecule that leverages these advantages. Its structure, combining the cyclobutane core with a methoxyphenyl group and a nitrile functionality, presents a versatile platform for the development of novel therapeutic agents. This guide will serve as a detailed exploration of this promising molecule.

Physicochemical Properties of this compound

A thorough understanding of a molecule's physicochemical properties is the cornerstone of any successful drug development program. These properties govern everything from synthetic feasibility to biological activity and pharmacokinetic behavior.

Molecular Structure and Weight

The fundamental identity of this compound is defined by its molecular formula and weight.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO | [2] |

| Molecular Weight | 187.24 g/mol | |

| Exact Mass | 187.099714038 g/mol | [2] |

| Monoisotopic Mass | 187.099714038 g/mol | [2] |

The structure consists of a central cyclobutane ring substituted with a 2-methoxyphenyl group and a nitrile group at the same carbon atom.

Caption: Chemical structure of this compound.

Computed Physicochemical Properties

Computational models provide valuable predictions of a molecule's behavior and are integral to modern drug discovery pipelines.

| Property | Predicted Value | Source |

| XLogP3 | 2.4 | [2] |

| Topological Polar Surface Area (TPSA) | 33 Ų | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Complexity | 248 | [2] |

Expert Interpretation: The predicted XLogP3 value of 2.4 suggests a moderate lipophilicity, which is often a desirable trait for oral bioavailability. The TPSA of 33 Ų indicates good potential for cell membrane permeability. The absence of hydrogen bond donors and the presence of two acceptors (the nitrile nitrogen and the methoxy oxygen) will influence its interaction with biological targets and its solvation properties.

Synthesis and Characterization

The synthesis of this compound can be approached through several strategic disconnections. A common and effective strategy involves the nucleophilic addition of a cyanide equivalent to a suitable electrophilic precursor.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is illustrated below. This approach simplifies the target molecule into readily available starting materials.

Caption: Retrosynthetic analysis of this compound.

Exemplary Synthetic Protocol

This protocol outlines a plausible two-step synthesis based on the retrosynthetic analysis.

Step 1: Synthesis of 1-(2-Methoxyphenyl)cyclobutanol

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

-

Grignard Reagent Formation: Add a solution of 2-bromoanisole in anhydrous diethyl ether dropwise to the magnesium turnings. Gentle heating may be required to initiate the reaction. Once initiated, the reaction should be maintained at a gentle reflux until all the magnesium has been consumed.

-

Grignard Reaction: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of cyclobutanone in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 1-(2-methoxyphenyl)cyclobutanol.

Step 2: Synthesis of this compound

-

Reaction Setup: To a solution of 1-(2-methoxyphenyl)cyclobutanol in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer, add a dehydrating agent (e.g., thionyl chloride or phosphorus oxychloride) at 0 °C.

-

Nitrile Formation: To this mixture, add a solution of a cyanide source, such as trimethylsilyl cyanide (TMSCN), catalyzed by a Lewis acid (e.g., zinc iodide).

-

Workup: Allow the reaction to proceed at room temperature until completion, as monitored by thin-layer chromatography (TLC). Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

Analytical Characterization

The identity and purity of the synthesized this compound must be rigorously confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy protons (a singlet around 3.8 ppm), and the aliphatic protons of the cyclobutane ring. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: Will display distinct resonances for the quaternary carbon of the cyclobutane ring attached to the nitrile and phenyl groups, the nitrile carbon, the carbons of the aromatic ring, the methoxy carbon, and the methylene carbons of the cyclobutane ring.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which should be consistent with its molecular formula, C₁₂H₁₃NO.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.

Applications in Drug Discovery

The unique structural features of this compound make it an attractive building block for the synthesis of a diverse range of biologically active compounds.

As a Precursor to Bioactive Amines

The nitrile group can be readily reduced to a primary amine, which is a common pharmacophore in many drug classes. This transformation opens up a vast chemical space for further derivatization.

Caption: Reduction of the nitrile to a primary amine.

This resulting amine can then be further functionalized, for example, by acylation, alkylation, or reductive amination, to generate libraries of compounds for high-throughput screening.

Modulation of Physicochemical Properties

As previously discussed, the cyclobutane ring can be strategically employed to modulate the physicochemical properties of a lead compound. By replacing a more flexible or metabolically labile group with the 1-(2-methoxyphenyl)cyclobutane moiety, medicinal chemists can potentially improve a drug candidate's:

-

Metabolic stability

-

Oral bioavailability

-

Selectivity

-

Potency

The methoxy group on the phenyl ring also provides a handle for further modification, allowing for the exploration of electronic and steric effects on biological activity.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery. Its unique combination of a conformationally restricted cyclobutane core, a versatile nitrile handle, and a modifiable aromatic system provides a rich platform for the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its fundamental properties, synthetic strategies, and potential applications, with the aim of empowering researchers and scientists to effectively utilize this valuable chemical entity in their drug development endeavors.

References

-

Cas no 74205-10-0 (1-(2-methoxyphenyl)cyclobutane-1-carbonitrile). (n.d.). Retrieved from [Link]

- Wessjohann, L. A., Ruijter, E., Garcia-Rivera, D., & Brandt, W. (2007). What can we learn from nature's diversity for the design of combinatorial syntheses? Accounts of Chemical Research, 40(11), 1185-1195.

- G. A. Molander, J. A. C. Romero, in Comprehensive Organic Synthesis II (Second Edition), edited by P. Knochel, G. A. Molander, Elsevier, 2014, pp. 633-685.

-

Steffens, A., Wouters, J., & Dilly, S. (2018). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 13(1), 17-27. Retrieved from [Link]

Sources

A Technical Guide to 1-(2-Methoxyphenyl)cyclobutane-1-carbonitrile: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract: This technical guide provides a comprehensive overview of 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile, a molecule of significant interest to researchers in medicinal chemistry and drug development. The document details a robust synthetic protocol, outlines its key physicochemical and spectroscopic properties, and explores its strategic applications as a three-dimensional scaffold in modern drug discovery. Emphasis is placed on the rationale behind experimental design and the compound's potential to access novel chemical space, supported by authoritative references and practical safety guidelines.

Introduction and Strategic Importance

1-(2-Methoxyphenyl)cyclobutane-1-carbonitrile (CAS No: 74205-10-0) is a substituted nitrile featuring a unique spirocyclic junction between a cyclobutane ring and a quaternary carbon bearing a 2-methoxyphenyl group.[1] While seemingly a simple molecule, its architecture embodies several features highly sought after in contemporary drug design.

The incorporation of strained ring systems, particularly cyclobutanes, has become an increasingly important strategy to imbue drug candidates with favorable pharmacological properties.[2] Unlike flat, aromatic systems which are prevalent in historical drug libraries, the puckered, three-dimensional nature of the cyclobutane ring provides an excellent scaffold for orienting substituents in precise vectors, allowing for more specific and potent interactions with biological targets.[3] This guide will explore 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile as a valuable building block, detailing its synthesis, characterization, and the strategic advantages it offers to drug development professionals.

Synthesis and Purification Protocol

The synthesis of 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile can be efficiently achieved via the alkylation of (2-methoxyphenyl)acetonitrile with 1,3-dibromopropane. The use of a strong, non-nucleophilic base is critical for the deprotonation of the benzylic carbon, enabling the subsequent intramolecular cyclization.

Proposed Synthetic Pathway

The reaction proceeds through a two-step, one-pot mechanism. First, the α-carbon of (2-methoxyphenyl)acetonitrile is deprotonated. The resulting carbanion acts as a nucleophile, attacking one of the electrophilic carbons of 1,3-dibromopropane in an SN2 reaction. A second, intramolecular SN2 reaction then occurs as the newly formed substituted nitrile is deprotonated again, leading to ring closure and formation of the cyclobutane ring.

Caption: Proposed workflow for the synthesis of 1-(2-Methoxyphenyl)cyclobutane-1-carbonitrile.

Detailed Experimental Protocol

Materials:

-

(2-Methoxyphenyl)acetonitrile (1.0 eq)

-

1,3-Dibromopropane (1.1 eq)

-

Sodium hydride (60% dispersion in mineral oil, 2.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Inert Atmosphere: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (2.5 eq). Wash the NaH three times with anhydrous hexanes to remove the mineral oil and decant carefully.

-

Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.

-

Reactant Addition: Slowly add a solution of (2-methoxyphenyl)acetonitrile (1.0 eq) in anhydrous THF to the NaH slurry. Causality Note: This slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.

-

First Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases, indicating complete formation of the sodium salt.

-

Alkylation: Cool the reaction mixture back to 0 °C and add 1,3-dibromopropane (1.1 eq) dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours. Monitor the reaction progress by TLC.

-

Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl. Trustworthiness Note: This step neutralizes the excess base and protonates any remaining carbanion, ensuring a safe and clean extraction.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with water and then with brine.

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compound must be validated through rigorous analysis.

Physicochemical Properties

The key computed and physical properties of the title compound are summarized below.[1]

| Property | Value | Source |

| IUPAC Name | 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile | - |

| CAS Number | 74205-10-0 | [1] |

| Molecular Formula | C₁₂H₁₃NO | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| XLogP3 | 2.4 | [1] |

| Topological Polar Surface Area | 33 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

Anticipated Spectroscopic Data

While experimental spectra are not publicly available, the following characteristic signals can be predicted based on the molecular structure:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.4-6.9 (m, 4H, aromatic protons)

-

δ 3.85 (s, 3H, -OCH₃ protons)

-

δ 2.8-2.2 (m, 6H, cyclobutane protons)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 157-155 (aromatic C-O)

-

δ 130-120 (aromatic C-H and C-C)

-

δ 122 (nitrile, -C≡N)

-

δ 55.5 (-OCH₃)

-

δ 45-40 (quaternary cyclobutane carbon)

-

δ 35-30 (cyclobutane -CH₂)

-

δ 18-15 (cyclobutane -CH₂)

-

-

FT-IR (Thin Film, cm⁻¹):

-

~3050 (Aromatic C-H stretch)

-

~2950 (Aliphatic C-H stretch)

-

~2240 (Nitrile, C≡N stretch, sharp)

-

~1600, 1490 (Aromatic C=C stretch)

-

~1250 (Aryl-O-CH₃ stretch)

-

-

Mass Spectrometry (EI):

-

Expected [M]⁺ at m/z = 187.10.

-

Relevance and Application in Drug Development

The strategic value of 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile lies in the properties conferred by its cyclobutane core.

A Three-Dimensional Fragment Scaffold

Fragment-Based Drug Discovery (FBDD) often suffers from "flatland," an over-reliance on planar, aromatic fragments.[3] The cyclobutane ring in the title compound introduces a defined three-dimensional geometry. This rigid, non-planar structure serves as a superior scaffold for positioning key pharmacophoric elements—the electron-rich 2-methoxyphenyl ring and the polar nitrile group—into distinct regions of space. This can lead to improved binding affinity and selectivity for protein targets compared to more flexible or planar analogues.[2]

Caption: Comparison of growth vectors from a flat vs. a 3D cyclobutane scaffold.

Metabolic Stability and Bioisosterism

The cyclobutane ring is a saturated carbocycle and is generally resistant to metabolic degradation, potentially improving the pharmacokinetic profile of a drug candidate.[3] Furthermore, the 1,1-disubstituted cyclobutane motif can act as a bioisostere for other chemical groups, such as gem-dimethyl groups or carbonyls, while providing a completely different spatial arrangement and conformational rigidity.

The nitrile group itself is a versatile functional handle. It can act as a hydrogen bond acceptor, a precursor to other functional groups like amines or carboxylic acids, or serve as a key interacting element in its own right, for instance, in covalent inhibitors.

Safety, Handling, and Storage

While no specific safety data exists for 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile, data from closely related aryl nitriles should be used to guide handling procedures.

-

Hazard Classification: Based on analogous compounds like 3-methoxyphenylacetonitrile, this compound should be treated as acutely toxic if swallowed, a skin irritant, and a serious eye irritant.[4][5] May cause respiratory irritation.[4]

-

Handling:

-

Use only in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

-

Avoid breathing vapors or dust.

-

Wash hands thoroughly after handling.[6]

-

-

First Aid:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[5]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

-

-

Storage: Store locked up in a tightly closed container in a dry, cool, and well-ventilated place.[5]

Conclusion

1-(2-Methoxyphenyl)cyclobutane-1-carbonitrile is more than a simple chemical entity; it is a strategically designed building block for modern medicinal chemistry. Its synthesis is straightforward, and its structure offers a unique combination of three-dimensional rigidity, metabolic stability, and versatile functional handles. For researchers and drug development professionals aiming to escape the confines of flat chemical space and develop novel therapeutics with improved properties, this compound represents a valuable and powerful tool.

References

-

PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 541426, 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile; [cited 2026 Jan 16]. Available from: [Link]

-

PubChemLite. 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile (C11H11NO). [cited 2026 Jan 16]. Available from: [Link]

-

University of Arkansas Libraries. Synthesis of Cyclobutane Lignans via an Organic Single Electron Oxidant-Electron Relay System. [cited 2026 Jan 16]. Available from: [Link]

-

National Institute of Standards and Technology (NIST). Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)-. In: NIST Chemistry WebBook. [cited 2026 Jan 16]. Available from: [Link]

-

PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 81496, (2-Methoxyphenyl)acetonitrile; [cited 2026 Jan 16]. Available from: [Link]

-

PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 13999396, 1-Cyclobutene-1-carbonitrile; [cited 2026 Jan 16]. Available from: [Link]

-

Wuitschik, G., et al. Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. 2018;13(1):1-1. Available from: [Link]

-

National Institute of Standards and Technology (NIST). Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)-. In: NIST Chemistry WebBook. [cited 2026 Jan 16]. Available from: [Link]

-

Rorig, K., et al. p-METHOXYPHENYLACETONITRILE. Organic Syntheses. 1953;33:58. Available from: [Link]

-

Butera, AP., et al. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. International Journal of Molecular Sciences. 2023;24(7):6581. Available from: [Link]

- Google Patents. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.

-

Kirsch, P., et al. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem. 2022;17(1):e202100539. Available from: [Link]

-

Cores, A., Carbajales, C., & Coelho, A. Multicomponent Reactions in Antimitotic Drug Discovery. Current Topics in Medicinal Chemistry. 2014;14(20):2347-2363. Available from: [Link]

-

Genta-Jouve, G., et al. A Sample-Centric and Knowledge-Driven Computational Framework for Natural Products Drug Discovery. Molecules. 2023;28(19):6877. Available from: [Link]

-

National Institute of Standards and Technology (NIST). Cyclobutanecarbonitrile. In: NIST Chemistry WebBook. [cited 2026 Jan 16]. Available from: [Link]

-

SpectraBase. 2-(4-Methoxyphenyl)-2-phenyltetrahydrofuran. [cited 2026 Jan 16]. Available from: [Link]

Sources

- 1. 74205-10-0(1-(2-methoxyphenyl)cyclobutane-1-carbonitrile) | Kuujia.com [kuujia.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

The Cyclobutanecarbonitrile Core: A Technical Guide to its Discovery, Synthesis, and Evolution in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract